molecular formula C11H19N B7797646 1-(1-piperidino)cyclohexene CAS No. 56361-81-0

1-(1-piperidino)cyclohexene

Cat. No.: B7797646
CAS No.: 56361-81-0
M. Wt: 165.27 g/mol
InChI Key: KPVMGWQGPJULFL-UHFFFAOYSA-N
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Description

1-(1-piperidino)cyclohexene is an organic compound with the molecular formula C11H19N It is a derivative of piperidine, where the nitrogen atom is bonded to a cyclohexene ring

Scientific Research Applications

1-(1-piperidino)cyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, surfactants, solvents, and lubricants

Safety and Hazards

1-(Cyclohex-1-en-1-yl)piperidine is harmful if swallowed and causes skin and eye irritation . It causes severe skin burns and eye damage . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Preparation Methods

1-(1-piperidino)cyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with piperidine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out under reflux conditions with toluene as the solvent, which facilitates the removal of water by azeotropic distillation .

Chemical Reactions Analysis

1-(1-piperidino)cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, resulting in a saturated piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.

    Hydrogenation: Hydrogenation of the cyclohexene ring can yield 1-(cyclohexyl)piperidine.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(1-piperidino)cyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-piperidino)cyclohexene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(cyclohexen-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMGWQGPJULFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952249
Record name 1-(Cyclohex-1-en-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2981-10-4, 56361-81-0
Record name 1-(1-Cyclohexen-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2981-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(1-cyclohexen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidine, 1-(cyclohexenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohex-1-en-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidino-1-cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-Piperidino-1-cyclohexene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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